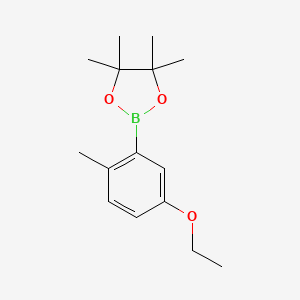
Potassium tetradecanoate-D27
Overview
Description
Potassium tetradecanoate-D27, also known as potassium myristate-D27, is a deuterated form of potassium myristate. This compound is a fatty acid salt that has been studied for its potential biological activity and applications in various fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetradecanoate-D27 is synthesized through the deuteration of tetradecanoic acid, followed by neutralization with potassium hydroxide. The general synthetic route involves the following steps:
Deuteration of Tetradecanoic Acid: Tetradecanoic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterium oxide (D2O) and a suitable catalyst.
Neutralization: The deuterated tetradecanoic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of tetradecanoic acid are deuterated using deuterium oxide and catalysts in industrial reactors.
Neutralization and Purification: The deuterated acid is neutralized with potassium hydroxide, and the resulting this compound is purified through crystallization and filtration techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Potassium tetradecanoate-D27 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and other cationic species are used under mild to moderate conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted fatty acid salts depending on the substituent used.
Scientific Research Applications
Potassium tetradecanoate-D27 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms involving fatty acids.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Used in the production of deuterated compounds for various industrial applications, including the development of stable isotopes for research and diagnostic purposes
Mechanism of Action
The mechanism of action of potassium tetradecanoate-D27 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways affected by fatty acids .
Comparison with Similar Compounds
Similar Compounds
Potassium myristate: The non-deuterated form of potassium tetradecanoate-D27.
Potassium palmitate: Another fatty acid salt with a similar structure but a longer carbon chain.
Potassium stearate: A fatty acid salt with an even longer carbon chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic processes and drug interactions, offering more detailed insights compared to its non-deuterated counterparts .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-GGGIBXBISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)


![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)




![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)





